molecular formula C27H19NO3 B11695392 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11695392
M. Wt: 405.4 g/mol
InChI Key: SBCIWUQUNKWUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline with naphthalene-1-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of enzymes like DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may interfere with signaling pathways involved in inflammation and cancer cell proliferation, leading to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide is unique due to its combined structural features of coumarin and naphthalene moieties, which contribute to its diverse biological activities. The presence of both chromenyl and naphthyl groups enhances its ability to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C27H19NO3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C27H19NO3/c1-17-15-20(28-26(29)23-11-6-9-18-7-2-4-10-22(18)23)13-14-21(17)24-16-19-8-3-5-12-25(19)31-27(24)30/h2-16H,1H3,(H,28,29)

InChI Key

SBCIWUQUNKWUPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.